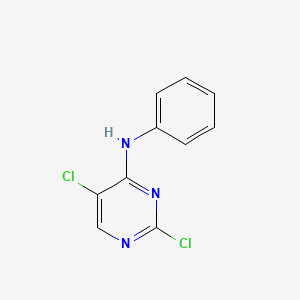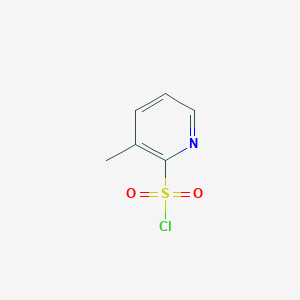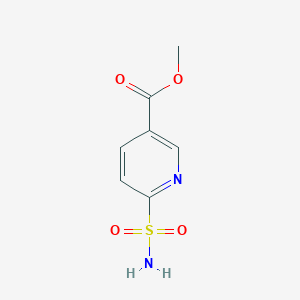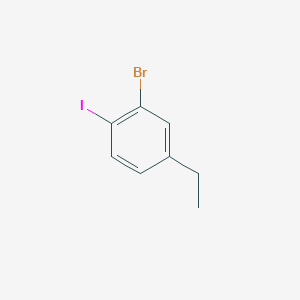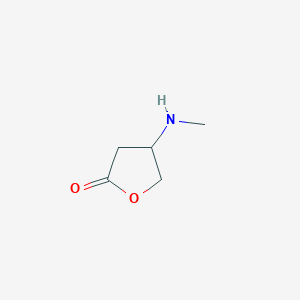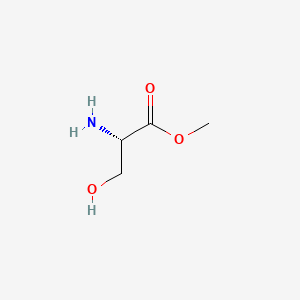
Serine methyl ester
Vue d'ensemble
Description
Serine methyl ester is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is also used as a raw material in peptide synthesis .
Synthesis Analysis
The synthesis of serine methyl ester involves a series of chemical reactions. One method involves the reaction of L-serine with di-tert-butyl dicarbonate (Boc2O) in dioxane, followed by the addition of sodium hydroxide . The reaction mixture is then concentrated, acidified, and extracted with ethyl acetate to give N-Boc-L-serine. This is then reacted with potassium carbonate and methyl iodide to form the methyl ester . Another synthetic method involves adding L-serine and methanol into a reaction kettle, cooling it, and slowly adding thionyl chloride. The temperature is then raised for the reaction to occur, and after cooling crystallization and centrifugation, the L-serine methyl ester hydrochloride is obtained .
Molecular Structure Analysis
The molecular formula of L-Serine methyl ester hydrochloride is HOCH2CH(NH2)COOCH3·HCl . Its molecular weight is 155.58 . The structure can be found in various databases such as ChemSpider and NIST Chemistry WebBook .
Chemical Reactions Analysis
The chemical reactions involving serine methyl ester are complex and involve multiple steps. For instance, the synthesis process involves reactions with di-tert-butyl dicarbonate (Boc2O), sodium hydroxide, potassium carbonate, and methyl iodide .
Physical And Chemical Properties Analysis
L-Serine methyl ester hydrochloride is a powder with a molecular weight of 155.58 . It has an optical activity of [α]20/D +3.4°, c = 4 in methanol . Its melting point is 163 °C (dec.) (lit.) .
Applications De Recherche Scientifique
1. Lipid Analysis and Biochemistry
Serine methyl ester, as part of the broader category of fatty acid methyl esters, is used in gas chromatographic analysis of various lipids. Morrison and Smith (1964) demonstrated the preparation of fatty acid methyl esters and dimethylacetals from lipids, highlighting the utility of these compounds in biochemical research, particularly in lipid analysis (Morrison & Smith, 1964).
2. Metabolic Significance in Cancer and Health
Serine plays a crucial role in several cellular processes, including methylation reactions and cancer development. Kalhan and Hanson (2012) discussed the indispensable metabolic functions of serine, including its role in one-carbon metabolism and implications in diseases such as cancer (Kalhan & Hanson, 2012).
3. Chemical Synthesis and Reactions
Serine methyl ester is involved in various chemical reactions and syntheses. For instance, Stachulski (1982) reported the oxidation of benzyloxycarbonyl threonine and serine methyl esters, demonstrating the compound's utility in synthetic chemistry (Stachulski, 1982).
4. Enzyme Kinetics and Mechanisms
The hydrolysis of serine methyl esters is used to study enzyme kinetics. Wharton et al. (1974) explored the hydrolysis of N-benzoyl-L-serine methyl ester catalyzed by bromelain and papain, contributing to our understanding of enzyme mechanisms (Wharton et al., 1974).
5. Esterase Enzyme Research
Research on esterases, enzymes that hydrolyze ester bonds, is facilitated by compounds like serine methyl ester. Bhatt et al. (2021) reviewed the role of esterases in the biodegradation of pesticides, emphasizing the significance of serine in these processes (Bhatt et al., 2021).
6. Applications in Catalysis
Serine methyl ester derivatives have applications in asymmetric catalysis. Jones et al. (2000) described how serine methyl ester-based ligands were used in catalysis, illustrating its potential in synthetic chemistry (Jones et al., 2000).
7. RNA Technology and Delivery Systems
The development of new RNA delivery vectors involves serine methyl ester derivatives. Benner et al. (2019) reported on oligo(serine ester)-based transporters, highlighting the role of serine derivatives in advancing RNA technology (Benner et al., 2019).
Mécanisme D'action
Safety and Hazards
When handling serine methyl ester, it’s important to avoid contact with skin and eyes, and to avoid breathing in dust. It’s recommended to use personal protective equipment as required . In case of accidental release, it’s advised to sweep up and shovel into suitable containers for disposal .
Relevant Papers
A paper titled “Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid” discusses the role of L-serine in a broad range of cellular functions including protein synthesis, neurotransmission, and folate and methionine cycles . Another paper titled “l-Serine methyl ester hydrochloride” could potentially provide more information on the topic .
Propriétés
IUPAC Name |
methyl (2S)-2-amino-3-hydroxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-8-4(7)3(5)2-6/h3,6H,2,5H2,1H3/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSUDRATXSJBLY-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Serine methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-1,3-dimethylimidazo[4,5-b]pyridin-2-one](/img/structure/B3180663.png)
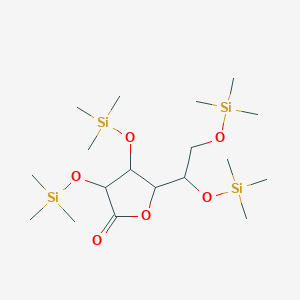
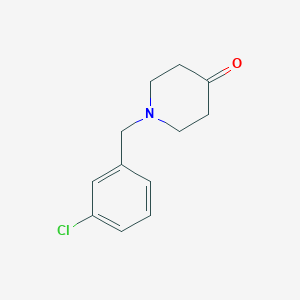
![2-Chloro-1-[4-[4-(2-chloroacetyl)phenyl]phenyl]ethanone](/img/structure/B3180682.png)
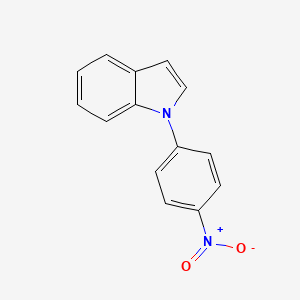

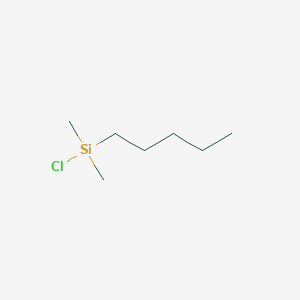
![2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile](/img/structure/B3180718.png)

